Cas no 1806751-83-6 (3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile)

3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of both aminomethyl and nitrile functional groups enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy moiety contributes to improved lipophilicity and metabolic stability, making it valuable for designing bioactive compounds. The methoxy group further modulates electronic properties, facilitating selective transformations. This compound is particularly useful in heterocyclic chemistry, enabling the construction of complex molecular frameworks. Its well-defined structure ensures consistent performance in multi-step synthetic routes, supporting research in medicinal chemistry and material science.
3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile structure
1806751-83-6 structure
Product Name:3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
CAS No:1806751-83-6
MF:C10H10F3N3O2
MW:261.20051240921
CID:4838800
Update Time:2025-06-25

3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
    • Inchi: 1S/C10H10F3N3O2/c1-17-8-5-16-7(2-3-14)6(4-15)9(8)18-10(11,12)13/h5H,2,4,15H2,1H3
    • InChI Key: ZTKSJVKAXJZYJT-UHFFFAOYSA-N
    • SMILES: FC(OC1C(=CN=C(CC#N)C=1CN)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 315
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.2

3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087510-1g
3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile
1806751-83-6 97%
1g
$1,549.60 2022-03-31

Additional information on 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile

Recent Advances in the Study of 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS: 1806751-83-6)

The compound 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS: 1806751-83-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and trifluoromethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

One of the key areas of research has been the optimization of synthetic routes for 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis protocol that improved yield and purity. The researchers utilized a combination of palladium-catalyzed cross-coupling reactions and selective functional group transformations to achieve the desired product. This advancement is critical for scaling up production for further preclinical and clinical studies.

In addition to synthetic improvements, recent investigations have explored the pharmacological profile of this compound. Preliminary in vitro studies have indicated that 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory diseases and cancer. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed nanomolar affinity for JAK3 kinase, a key player in autoimmune disorders. These findings suggest its potential as a novel therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.

Further research has delved into the mechanistic aspects of this compound's activity. Molecular docking and dynamics simulations have revealed that the aminomethyl and trifluoromethoxy groups play crucial roles in binding to the active sites of target proteins. These insights are invaluable for structure-activity relationship (SAR) studies aimed at designing derivatives with enhanced potency and selectivity. A recent computational study published in the Journal of Chemical Information and Modeling (2024) provided a detailed analysis of these interactions, paving the way for rational drug design.

The safety and pharmacokinetic properties of 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile have also been a focus of recent investigations. Preclinical studies in animal models have demonstrated favorable absorption and distribution profiles, with minimal off-target effects. However, further optimization is needed to address challenges related to metabolic stability and bioavailability. A collaborative study between academic and industry researchers (Nature Communications, 2023) highlighted these aspects and proposed strategies for improving the compound's drug-like properties.

In conclusion, 3-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-acetonitrile (CAS: 1806751-83-6) represents a promising candidate for drug development, with recent studies underscoring its synthetic accessibility, pharmacological efficacy, and mechanistic insights. Continued research efforts are expected to further elucidate its therapeutic potential and accelerate its translation into clinical applications. The integration of synthetic chemistry, computational modeling, and preclinical evaluations will be essential for advancing this compound toward the next stages of development.

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